molecular formula C12H19NO5S B2651231 N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methoxybenzenesulfonamide CAS No. 1334376-55-4

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methoxybenzenesulfonamide

Cat. No. B2651231
CAS RN: 1334376-55-4
M. Wt: 289.35
InChI Key: KIFKILONCYFDEY-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methoxybenzenesulfonamide, also known as HMS, is a sulfonamide derivative that has been widely used in scientific research due to its unique chemical properties. This compound has been synthesized through various methods and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

Antitumor Activity and Cell Cycle Analysis

Sulfonamide compounds have been evaluated for their antitumor properties, with specific examples like E7010 and E7070 showing potent cell cycle inhibition effects. These compounds, derived from sulfonamide-focused libraries, have advanced to clinical trials due to their preliminary clinical activities. E7010, an orally active antimitotic agent, disrupts tubulin polymerization, while E7070 represents a novel class of antiproliferative agents affecting cell cycle phases in cancer cell lines. Gene expression changes induced by these compounds have been characterized using high-density oligonucleotide microarray analysis, providing insights into drug-sensitive cellular pathways and essential pharmacophore structures (Owa et al., 2002).

Photodynamic Therapy Applications

The synthesis and characterization of new zinc phthalocyanine compounds substituted with sulfonamide derivative groups have shown promising photophysical and photochemical properties. These properties are crucial for photodynamic therapy (PDT) applications, particularly in cancer treatment. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield of these compounds highlight their potential as Type II photosensitizers for PDT, offering new avenues for therapeutic interventions (Pişkin et al., 2020).

Material Science and Catalysis

Sulfonamide derivatives have also found applications in material science and catalysis. For example, the synthesis of novel peripherally octa-substituted metallophthalocyanines and their characterization, including electrochemical and spectroelectrochemical properties, have been reported. These compounds exhibit potential for various industrial applications due to their unique electronic properties and stability (Kantekin et al., 2015).

Molecular Dynamics and Computational Chemistry

Computational studies and molecular dynamic simulations have been employed to investigate the electronic properties and interaction energies of sulfonamide compounds. These studies provide valuable insights into the molecular behavior of these compounds, potentially guiding the design and synthesis of new materials and drugs with optimized properties (Karakaya et al., 2015).

properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5S/c1-12(14,9-17-2)8-13-19(15,16)11-7-5-4-6-10(11)18-3/h4-7,13-14H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFKILONCYFDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1OC)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methoxybenzenesulfonamide

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